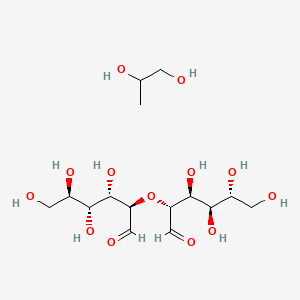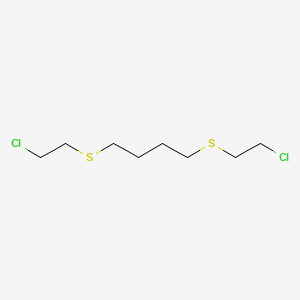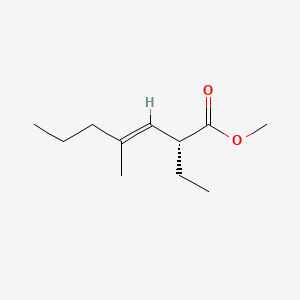
3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester is an organic compound with the molecular formula C11H20O2. It is a methyl ester derivative of 3-heptenoic acid, characterized by the presence of an ethyl and a methyl group on the heptenoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester typically involves the esterification of 3-heptenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The general reaction can be represented as follows:
3-Heptenoic acid+MethanolAcid Catalyst3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process. Additionally, the reaction can be carried out under reduced pressure to facilitate the removal of water and drive the equilibrium towards ester formation.
Análisis De Reacciones Químicas
Types of Reactions
3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: The ester is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to form the corresponding carboxylic acid and methanol. This hydrolysis reaction is catalyzed by acids or bases and involves the nucleophilic attack of water on the carbonyl carbon of the ester.
Comparación Con Compuestos Similares
Similar Compounds
Heptanoic acid, 2-methyl-, methyl ester: Similar in structure but lacks the ethyl group.
4-Heptenoic acid, ethyl ester: Similar in structure but has an ethyl ester group instead of a methyl ester group.
Uniqueness
3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester is unique due to the presence of both an ethyl and a methyl group on the heptenoic acid chain. This structural feature can influence its reactivity and applications in various fields.
Propiedades
Número CAS |
7037-13-0 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
methyl (E,2R)-2-ethyl-4-methylhept-3-enoate |
InChI |
InChI=1S/C11H20O2/c1-5-7-9(3)8-10(6-2)11(12)13-4/h8,10H,5-7H2,1-4H3/b9-8+/t10-/m1/s1 |
Clave InChI |
PRLUVOLIWGMYOV-AAXQSMANSA-N |
SMILES isomérico |
CCC/C(=C/[C@@H](CC)C(=O)OC)/C |
SMILES canónico |
CCCC(=CC(CC)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


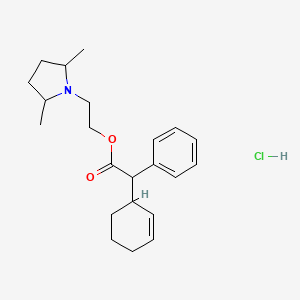
![1H-Pyrazole-5-carboxamide, N-[(3R,5S)-5-(aminocarbonyl)-1-(3-benzofuranylcarbonyl)-3-pyrrolidinyl]-1,3-diethyl-](/img/structure/B15175442.png)

![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)
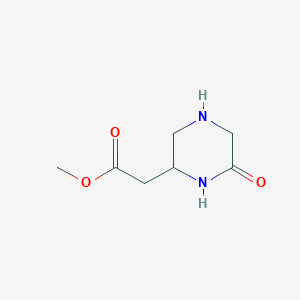
![1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
